molecular formula C21H18N2O4S B4210191 N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide

Cat. No.: B4210191
M. Wt: 394.4 g/mol
InChI Key: AQOSCTLRFSOQFS-UHFFFAOYSA-N
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Description

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitrophenyl group, a thioether linkage, and a phenoxypropanamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with thiophenol to form 4-(4-nitrophenylthio)phenol. This intermediate is further reacted with 2-phenoxypropanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The thioether linkage may interact with thiol-containing enzymes, affecting their activity. The phenoxypropanamide moiety can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(27-18-5-3-2-4-6-18)21(24)22-16-7-11-19(12-8-16)28-20-13-9-17(10-14-20)23(25)26/h2-15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOSCTLRFSOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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